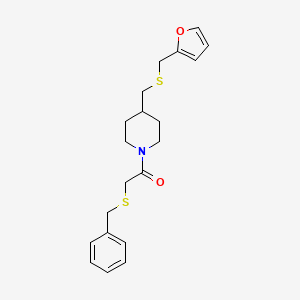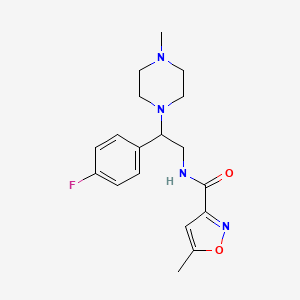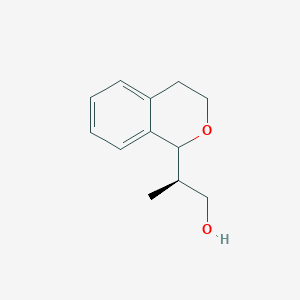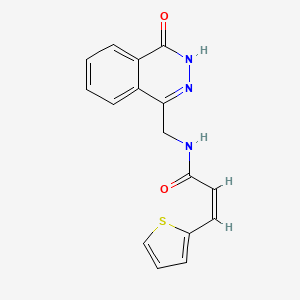![molecular formula C7H10N2O2S B2450248 2-[(4-Methyl-1,3-thiazol-2-yl)amino]propanoic acid CAS No. 1485749-64-1](/img/structure/B2450248.png)
2-[(4-Methyl-1,3-thiazol-2-yl)amino]propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-[(4-Methyl-1,3-thiazol-2-yl)amino]propanoic acid” is a compound that contains a thiazole ring. Thiazole, or 1,3-thiazole, is a heterocyclic organic compound which has a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . Thiazoles are members of the azole heterocycles that include imidazoles and oxazoles .
Molecular Structure Analysis
The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom for completing the needs of 6π electrons to satisfy Hückel’s rule . The aromaticity is estimated by the chemical shift of the ring proton (between 7.27 and 8.77 ppm), and the calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .Aplicaciones Científicas De Investigación
Sure! Here is a comprehensive analysis of the scientific research applications of “2-[(4-Methyl-1,3-thiazol-2-yl)amino]propanoic acid” across various fields:
Antimicrobial Agents
2-[(4-Methyl-1,3-thiazol-2-yl)amino]propanoic acid has shown promising potential as an antimicrobial agent. Thiazole derivatives, including this compound, have been studied for their ability to inhibit the growth of various bacteria and fungi. The presence of the thiazole ring enhances the compound’s ability to interact with microbial cell membranes, leading to increased antimicrobial activity .
Anticancer Research
This compound is also being explored for its anticancer properties. Thiazole derivatives have been found to exhibit cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation. Researchers are investigating the specific pathways through which 2-[(4-Methyl-1,3-thiazol-2-yl)amino]propanoic acid can target cancer cells .
Anti-inflammatory Applications
In the field of anti-inflammatory research, 2-[(4-Methyl-1,3-thiazol-2-yl)amino]propanoic acid is being studied for its potential to reduce inflammation. Thiazole derivatives have been shown to inhibit the production of pro-inflammatory cytokines and enzymes, making them valuable in the development of new anti-inflammatory drugs .
Antioxidant Properties
The antioxidant properties of thiazole derivatives are another area of interest. Compounds like 2-[(4-Methyl-1,3-thiazol-2-yl)amino]propanoic acid can scavenge free radicals and reduce oxidative stress, which is beneficial in preventing cellular damage and various oxidative stress-related diseases .
Industrial Applications
Beyond biological applications, thiazole derivatives are also used in various industrial processes. They can act as catalysts in chemical reactions, components in the synthesis of dyes and pigments, and stabilizers in the production of polymers and plastics.
These diverse applications highlight the versatility and importance of 2-[(4-Methyl-1,3-thiazol-2-yl)amino]propanoic acid in scientific research and various industries.
Thiazoles: having diverse biological activities Synthesis and Biological Evaluation of Thiazole Derivatives 2,4-Disubstituted thiazoles as multitargated bioactive molecules Synthesis and therapeutic potential of imidazole containing compounds
Direcciones Futuras
Thiazoles are an important class of compounds in medicinal chemistry, and there is ongoing research into the design and development of different thiazole derivatives . Future research could focus on the synthesis, characterization, and biological evaluation of “2-[(4-Methyl-1,3-thiazol-2-yl)amino]propanoic acid” and related compounds.
Mecanismo De Acción
Target of Action
Thiazole derivatives, which include 2-[(4-methyl-1,3-thiazol-2-yl)amino]propanoic acid, have been found to exhibit a wide range of biological activities . These activities suggest that the compound may interact with multiple targets, potentially including enzymes, receptors, and other proteins involved in cellular processes.
Mode of Action
Thiazole derivatives are known to interact with their targets in a variety of ways, often leading to changes in cellular processes . The specific interactions and resulting changes would depend on the particular targets of 2-[(4-Methyl-1,3-thiazol-2-yl)amino]propanoic acid.
Biochemical Pathways
Given the broad range of biological activities exhibited by thiazole derivatives , it is likely that 2-[(4-Methyl-1,3-thiazol-2-yl)amino]propanoic acid affects multiple pathways. The downstream effects of these interactions would depend on the specific pathways and targets involved.
Pharmacokinetics
Thiazole derivatives are generally known for their good bioavailability . The specific ADME properties of 2-[(4-Methyl-1,3-thiazol-2-yl)amino]propanoic acid would influence its pharmacokinetic profile and therapeutic potential.
Result of Action
Thiazole derivatives are known to exhibit a wide range of biological activities . These activities suggest that 2-[(4-Methyl-1,3-thiazol-2-yl)amino]propanoic acid could have various molecular and cellular effects, depending on its specific targets and mode of action.
Action Environment
Factors such as ph, temperature, and the presence of other molecules could potentially influence the action of 2-[(4-methyl-1,3-thiazol-2-yl)amino]propanoic acid .
Propiedades
IUPAC Name |
2-[(4-methyl-1,3-thiazol-2-yl)amino]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O2S/c1-4-3-12-7(8-4)9-5(2)6(10)11/h3,5H,1-2H3,(H,8,9)(H,10,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBSQOUBWSOTEEC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)NC(C)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(4-Methyl-1,3-thiazol-2-yl)amino]propanoic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![tert-butyl N-[2-(4-oxopiperidin-1-yl)ethyl]carbamate](/img/structure/B2450166.png)
![N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-4-(methylthio)benzamide](/img/structure/B2450167.png)

![3-(4-Chlorophenyl)-1-(4-fluorobenzoyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione](/img/structure/B2450170.png)

![N-(4-fluorophenyl)-3-(2-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2450176.png)
![(2E)-3-[5-chloro-2-(difluoromethoxy)phenyl]prop-2-enoic acid](/img/structure/B2450177.png)

![2-[6-(4-ethylphenyl)-2-(methylthio)-5,7-dioxo-6,7-dihydro[1,3]thiazolo[4,5-d]pyrimidin-4(5H)-yl]-N-(2-methoxyphenyl)acetamide](/img/structure/B2450180.png)
![2-[8-(3,4-dimethylbenzoyl)-9-oxo-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6-yl]-N-(4-ethoxyphenyl)acetamide](/img/structure/B2450181.png)


![4-[bis(2-cyanoethyl)sulfamoyl]-N-(4-methyl-1,3-benzothiazol-2-yl)benzamide](/img/structure/B2450188.png)